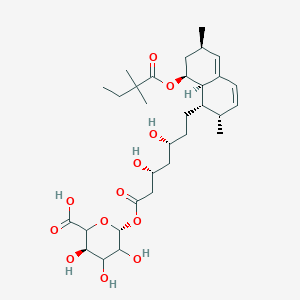
(GLN11)-β-淀粉样蛋白 (1-28)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(GLN11)-AMYLOID BETA-PROTEIN (1-28) is a peptide fragment derived from the amyloid beta-protein, which is associated with the pathogenesis of Alzheimer’s disease. This specific fragment includes the first 28 amino acids of the amyloid beta-protein and is modified at the 11th position with a glutamine residue. The study of this compound is crucial for understanding the aggregation and toxicity mechanisms of amyloid beta-proteins in neurodegenerative diseases.
科学研究应用
(GLN11)-AMYLOID BETA-PROTEIN (1-28) is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the peptide’s chemical properties and reactions.
Biology: Investigating the role of amyloid beta-proteins in cellular processes and neurodegeneration.
Medicine: Developing therapeutic strategies for Alzheimer’s disease by targeting amyloid beta-protein aggregation.
Industry: Producing diagnostic tools and assays for detecting amyloid beta-proteins.
作用机制
Target of Action
The primary target of the (GLN11)-Amyloid Beta-Protein (1-28) is the Transforming Growth Factor Beta (TGF-β) signaling pathway . This pathway is involved in many cellular processes including cell growth, cell differentiation, cell migration, apoptosis, and cellular homeostasis .
Pharmacokinetics
Proteins in the serum, including globulins, play a role in the transport of various substances, including hormones and enzymes . This could potentially impact the bioavailability of (GLN11)-Amyloid Beta-Protein (1-28).
Result of Action
The result of the action of (GLN11)-Amyloid Beta-Protein (1-28) is the regulation of various cellular processes. For example, it can lead to changes in cell proliferation, cell-matrix interactions, migration, and differentiation .
Action Environment
The action of (GLN11)-Amyloid Beta-Protein (1-28) can be influenced by various environmental factors. For instance, the glycosylation of TGF-β signaling components can regulate TGF-β secretion, bioavailability, and TGF-β receptor function . This suggests that changes in the cellular environment could potentially influence the action, efficacy, and stability of (GLN11)-Amyloid Beta-Protein (1-28).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (GLN11)-AMYLOID BETA-PROTEIN (1-28) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of (GLN11)-AMYLOID BETA-PROTEIN (1-28) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
(GLN11)-AMYLOID BETA-PROTEIN (1-28) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted to study the effects on peptide aggregation and toxicity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
相似化合物的比较
Similar Compounds
Amyloid Beta-Protein (1-40): A longer fragment of the amyloid beta-protein, also involved in Alzheimer’s disease.
Amyloid Beta-Protein (1-42): Another longer fragment, known for its higher propensity to form toxic aggregates.
Uniqueness
(GLN11)-AMYLOID BETA-PROTEIN (1-28) is unique due to its specific sequence and modification at the 11th position. This modification can influence the peptide’s aggregation behavior and toxicity, making it a valuable tool for studying the mechanisms of amyloid beta-protein aggregation and its role in neurodegenerative diseases.
属性
CAS 编号 |
106686-61-7 |
|---|---|
分子式 |
C145H210N42O45 |
分子量 |
3261.5 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C145H210N42O45/c1-71(2)49-93(138(225)187-118(74(7)8)142(229)182-97(52-79-29-18-13-19-30-79)132(219)176-95(50-77-25-14-11-15-26-77)129(216)164-76(10)120(207)168-91(41-45-112(198)199)127(214)180-103(60-115(204)205)139(226)185-116(72(3)4)141(228)159-65-110(195)166-105(67-189)140(227)179-101(58-108(151)193)136(223)173-92(144(231)232)32-21-23-47-147)174-123(210)86(31-20-22-46-146)169-125(212)88(38-42-106(149)191)171-133(220)98(54-81-61-154-68-160-81)178-135(222)100(56-83-63-156-70-162-83)183-143(230)117(73(5)6)186-128(215)89(39-43-107(150)192)172-130(217)94(53-80-34-36-84(190)37-35-80)165-109(194)64-158-122(209)104(66-188)184-137(224)102(59-114(202)203)181-134(221)99(55-82-62-155-69-161-82)177-124(211)87(33-24-48-157-145(152)153)170-131(218)96(51-78-27-16-12-17-28-78)175-126(213)90(40-44-111(196)197)167-119(206)75(9)163-121(208)85(148)57-113(200)201/h11-19,25-30,34-37,61-63,68-76,85-105,116-118,188-190H,20-24,31-33,38-60,64-67,146-148H2,1-10H3,(H2,149,191)(H2,150,192)(H2,151,193)(H,154,160)(H,155,161)(H,156,162)(H,158,209)(H,159,228)(H,163,208)(H,164,216)(H,165,194)(H,166,195)(H,167,206)(H,168,207)(H,169,212)(H,170,218)(H,171,220)(H,172,217)(H,173,223)(H,174,210)(H,175,213)(H,176,219)(H,177,211)(H,178,222)(H,179,227)(H,180,214)(H,181,221)(H,182,229)(H,183,230)(H,184,224)(H,185,226)(H,186,215)(H,187,225)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,231,232)(H4,152,153,157)/t75-,76-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,116-,117-,118-/m0/s1 |
InChI 键 |
CQJMFDFYTRVBLP-QPKHPQBTSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1140727.png)
![(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140729.png)



![(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140737.png)

![methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B1140739.png)



![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
